(1,2-Dimethyl-1H-imidazol-5-YL)aceticacid

IMPDH inhibition Antiproliferative Enzyme kinetics

Researchers requiring precise imidazole-5-acetic acid substitution for SAR studies often face supply of isomers with undocumented biological profiles. This compound is differentiated by its 1,2-dimethyl pattern, directly linked to specific target engagement not seen in 1,4-isomers. Key supply-ready values: • Validated TAFIa inhibitor scaffold: Enables synthesis of derivatives achieving 1 nM potency. • Differential epigenetic activity: Shows detectable HDAC inhibition at 20.8 µM, a profile absent in 1,4-dimethyl isomers. • Defined antiproliferative baseline: Provides documented IMPDH2 inhibition (Ki 240-440 nM) for oncology program calibration.

Molecular Formula C7H10N2O2
Molecular Weight 154.17 g/mol
Cat. No. B13259756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,2-Dimethyl-1H-imidazol-5-YL)aceticacid
Molecular FormulaC7H10N2O2
Molecular Weight154.17 g/mol
Structural Identifiers
SMILESCC1=NC=C(N1C)CC(=O)O
InChIInChI=1S/C7H10N2O2/c1-5-8-4-6(9(5)2)3-7(10)11/h4H,3H2,1-2H3,(H,10,11)
InChIKeyQVVMLPVJBVLRBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1,2-Dimethyl-1H-imidazol-5-yl)acetic acid Specifications & Procurement


(1,2-Dimethyl-1H-imidazol-5-yl)acetic acid (CAS 1083282-11-4) is a heterocyclic carboxylic acid with the molecular formula C₇H₁₀N₂O₂ and molecular weight 154.17 g/mol [1]. It features an imidazole core bearing methyl substituents at the 1- and 2-positions and an acetic acid moiety at the 5-position [2]. This structural configuration distinguishes it from isomeric and homologous imidazole acetic acid derivatives that differ in methylation pattern, substitution position, or side-chain length—variations that directly impact biological target engagement, physicochemical properties, and synthetic utility [3].

Workflow Targeted enzyme inhibition studies (IMPDH2, HDAC, TAFIa, AT-1)
Selection 1,2-Dimethyl substitution pattern for SAR differentiation from isomers
Use context Scaffold for medicinal chemistry and pharmacological probe development

(1,2-Dimethyl-1H-imidazol-5-yl)acetic acid: Why In-Class Compounds Are Not Interchangeable


Imidazole acetic acid derivatives are not functionally equivalent; substitution position and methylation pattern profoundly influence biological activity and target selectivity. SAR studies of imidazole-5-acetic acids demonstrate that modifications at the 1- and 2-positions of the imidazole ring alter binding to receptors such as TAFIa and Angiotensin II AT-1 [1], while imidazole-4-acetic acid analogues exhibit distinctly different GABA receptor pharmacology [2]. The 1,2-dimethyl substitution pattern of the target compound confers unique steric and electronic properties that cannot be replicated by 1,4-dimethyl isomers, unsubstituted imidazole acetic acids, or compounds with extended alkanoic acid side chains [3]. Procurement decisions must therefore account for these precise structural determinants rather than relying on generic imidazole acetic acid classification.

1,4-Dimethyl isomer Different receptor pharmacology (GABA receptor interaction) may shift target engagement away from TAFIa/AT-1 pathways.
Unsubstituted imidazole-5-acetic acid Lacks methyl steric bulk critical for reported IMPDH2 and HDAC interaction profiles.
Extended alkanoic acid analogs Altered side-chain length can redirect selectivity (e.g., mGAT3 preference), limiting direct substitution in TAFIa/AT-1 programs.

(1,2-Dimethyl-1H-imidazol-5-yl)acetic acid: Quantitative Differentiation Evidence


IMPDH2 Inhibition Profile

(1,2-Dimethyl-1H-imidazol-5-yl)acetic acid demonstrates measurable inhibitory activity against IMPDH2, with Ki values of 240 nM against the enzyme and 440 nM against the NAD⁺ substrate site [1]. IMPDH2 is a validated therapeutic target for immunosuppression and cancer [2].

IMPDH2 Inhibition
Cross-study comparable
Ki = 240 nM (enzyme) / 440 nM (NAD⁺ site)
Reported IMPDH2 engagement context; structurally distinct from mycophenolic acid class.
In vitro enzyme assay. Data to verify in cellular antiproliferative models.
IMPDH inhibition Antiproliferative Enzyme kinetics

Differential HDAC Inhibition vs. Isomers

At a concentration of 20.8 µM, (1,2-dimethyl-1H-imidazol-5-yl)acetic acid exhibits detectable inhibition of maize histone deacetylase (HDAC) in vitro . While this represents modest potency compared to clinical HDAC inhibitors, the activity differentiates it from the 1,4-dimethyl isomer (CAS 1368715-06-3) and the 2,4-dimethyl variant (CAS 933740-47-7), for which no HDAC inhibition data have been reported . This indicates that the 1,2-dimethyl-5-acetic acid substitution pattern may confer a distinct HDAC interaction profile.

HDAC Inhibition vs. Isomers
Class-level inference
20.8 µM inhibition observed
1,4-Dimethyl & 2,4-dimethyl isomers: no HDAC activity reported
Supports isomer-specific HDAC interaction review.
In vitro maize HDAC assay; translation to mammalian HDACs requires validation.
HDAC inhibition Epigenetics Anticancer

TAFIa Inhibitor SAR: Scaffold Value

SAR studies of imidazole acetic acid TAFIa inhibitors demonstrate that the imidazole-5-acetic acid core supports potent enzyme inhibition, with optimized derivatives achieving IC₅₀ values as low as 1 nM against TAFIa [1]. The unsubstituted or minimally substituted imidazole-5-acetic acid serves as the foundational scaffold from which picomolar inhibitors are derived [2]. (1,2-Dimethyl-1H-imidazol-5-yl)acetic acid represents a building block for exploring 1,2-substitution effects within this pharmacophore series.

TAFIa Inhibitor SAR
Class-level inference
Optimized derivatives achieve IC₅₀ = 1 nM
Target compound is synthetic entry point; no direct TAFIa data
Scaffold-based SAR expansion context; carboxypeptidase selectivity requires investigation.
Class-level inference from literature; target specific activity must be determined.
TAFIa inhibition Antithrombotic Carboxypeptidase selectivity

AT-1 Antagonist Development Potential

The imidazole-5-acetic acid moiety served as the starting scaffold for developing potent nonpeptide Angiotensin II AT-1 receptor antagonists [1]. Extension of the acetic acid side chain to an (E)-acrylic acid and addition of a benzyl group mimicking phenylalanine yielded a 100-fold increase in binding affinity and a 10-fold improvement in in vivo potency relative to the parent imidazole-5-acetic acid . (1,2-Dimethyl-1H-imidazol-5-yl)acetic acid provides a methylated variant of this validated pharmacophore core.

AT-1 Antagonist Potential
Class-level inference
100× binding improvement after scaffold optimization
Imidazole-5-acetic acid core validated for AT-1 receptor antagonist design
Supports AT-1 antagonist scaffold exploration; 1,2-dimethyl effect on affinity not yet established.
In vivo rat hypertension model data; human translation not claimed.
Angiotensin II AT-1 antagonist Cardiovascular

Synthetic Accessibility and Process Chemistry

Patent literature establishes that imidazole-5-acetic acid derivatives, including those with 1,2-substitution patterns, can be prepared via a streamlined process from 4-haloacetoacetic acid derivatives and amidines [1]. This route offers practical advantages over alternative syntheses of 1,4-disubstituted or 2,4-disubstituted imidazole acetic acids, which may require additional protection/deprotection steps or suffer from regioisomer separation challenges [2]. The 1,2-dimethyl substitution pattern is synthetically accessible via this validated route.

Synthetic Accessibility
Supporting evidence
4-Haloacetoacetate + amidine condensation
Patent-established route; avoids regioisomer separation challenges
Supports procurement and scale-up evaluation.
Industrial process literature; specific batch conditions not provided.
Heterocyclic synthesis Process chemistry Building block

(1,2-Dimethyl-1H-imidazol-5-yl)acetic acid: Research & Industrial Applications


TAFIa Inhibitor SAR Expansion for Antithrombotic Discovery

Use as a core scaffold for synthesizing novel TAFIa inhibitors. The imidazole-5-acetic acid moiety has been validated in this target class, with optimized derivatives achieving 1 nM potency [1]. The 1,2-dimethyl substitution pattern provides a starting point distinct from previously explored 1-unsubstituted or 1-alkyl variants, enabling exploration of steric and electronic effects on TAFIa binding and selectivity versus related carboxypeptidases CPA, CPN, and CPM.

AT-1 Antagonist Scaffold Development

Employ as a precursor for synthesizing nonpeptide Angiotensin II AT-1 receptor antagonists. The imidazole-5-acetic acid scaffold has demonstrated the capacity for 100-fold affinity improvements through side-chain extension and aryl substitution [1]. The 1,2-dimethyl variant offers a methylated core for exploring structure-activity relationships in hypertension and cardiovascular disease models.

IMPDH2 Inhibition Studies for Antiproliferative Screening

Utilize as a structurally distinct IMPDH2 inhibitor for antiproliferative screening. With documented Ki values of 240-440 nM against IMPDH2 [1], this compound provides a quantifiable baseline for comparing structurally related analogs in immunosuppression and oncology research programs. Its imidazole-based scaffold differs from the benzofuran-derived mycophenolic acid class, offering potential for distinct selectivity profiles.

HDAC Activity Profiling for Epigenetic Tool Development

Apply as a reference compound for HDAC inhibition screening and SAR studies. The compound shows detectable HDAC inhibition at 20.8 µM [1], a profile not reported for the 1,4-dimethyl or 2,4-dimethyl isomers. This differential activity makes it suitable for investigating substitution pattern effects on HDAC engagement in epigenetic research programs.

Application
Selection Property
Validation Focus
TAFIa inhibitor SAR studies
1,2-Dimethyl imidazole-5-acetic acid core
TAFIa binding and carboxypeptidase selectivity assays
AT-1 receptor antagonist scaffold development
Methylated imidazole pharmacophore
AT-1 receptor binding and in vivo model-response endpoints
IMPDH2 inhibition screening
Structurally distinct imidazole-based scaffold
IMPDH2 enzyme assay and antiproliferative endpoint review
HDAC inhibition profiling
1,2-Dimethyl substitution pattern
HDAC enzyme assay and isomer-comparison context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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